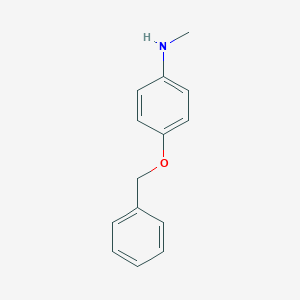
Hexahydro-1-methyl-1H-azepine
Descripción general
Descripción
Hexahydro-1-methyl-1H-azepine, also known as HMA, is a cyclic amine compound that has gained attention in scientific research due to its potential therapeutic applications. HMA is a six-membered ring structure with a nitrogen atom, a methyl group, and six hydrogen atoms. It has a molecular formula of C7H15N and a molecular weight of 113.20 g/mol.
Aplicaciones Científicas De Investigación
Synthesis and Radiolabeling : Hexahydro-1H-azepine derivatives are synthesized for use in residue and metabolism studies. For instance, S-Ethyl hexahydro-1H-azepine-1-carbothiolate, labeled with carbon-14, aids in understanding the metabolic pathways of these compounds (Gutman, Baker, & Brokke, 1966).
Neuropharmacology : Compounds like SCH 39166, which is a derivative of Hexahydro-1H-azepine, are used as selective dopamine D-1 receptor antagonists. These have applications in neuropharmacology, particularly in the study of dopamine-related disorders (Halldin, Farde, Barnett, & Sedvall, 1991).
Blood Platelet Aggregation Inhibition : Certain Hexahydro-1H-azepine derivatives demonstrate the ability to inhibit blood platelet aggregation. This suggests potential use in the development of anticoagulant drugs (Grisar, Claxton, & Mackenzie, 1976).
Pharmaceutical Synthesis : Hexahydro-1H-azepine derivatives are key intermediates in the synthesis of pharmaceuticals. For example, their use in the synthesis of meptazinol, a painkiller, showcases their importance in drug development (Lan-xiang, 2009).
Organic Chemistry and Material Science : The study of Hexahydro-1H-azepine derivatives extends to organic chemistry and material science, where their properties and reactions are explored for various applications, such as the formation of 2H-, 3H-, and 4H-azepines (Satake et al., 1994).
Asymmetric Synthesis : Hexahydro-1H-azepine derivatives are used in asymmetric synthesis. For example, they are involved in synthesizing compounds that act as 5-HT3 receptor antagonists, which are important in treating conditions like irritable bowel syndrome (Kato, Harada, & Mode, 1997).
Stereoelectronic Studies : Research on Hexahydro-1H-azepine derivatives provides insights into stereoelectronic effects and nitrogen inversion in chemical compounds. This is crucial for understanding the structural dynamics of organic molecules (Mandal et al., 2021).
Chemical Reactions with Oxidants and Electrophiles : Studies on the reactions of Hexahydro-1H-azepine derivatives with various oxidants and electrophiles contribute to the broader understanding of organic reaction mechanisms (Bátori, Gompper, Meier, & Wagner, 1988).
Direcciones Futuras
There is ongoing interest in the synthesis of seven-membered heterocycles, driven by the desire to expand the methods of organic synthesis, create new libraries of azepines, oxa- and thiazepines, and also reveal previously unknown unique pharmacological properties of these compounds to discover new drugs .
Propiedades
IUPAC Name |
1-methylazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-8-6-4-2-3-5-7-8/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUKXSWKWGHYKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152342 | |
| Record name | Hexahydro-1-methyl-1H-azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1192-95-6 | |
| Record name | N-Methylazepane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1192-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexahydro-1-methyl-1H-azepine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1192-95-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148207 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexahydro-1-methyl-1H-azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexahydro-1-methyl-1H-azepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.420 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Hexahydro-1-methyl-1H-azepine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VHX6HCK77 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Azelastine, containing the Hexahydro-1-methyl-1H-azepine moiety, impact vascular permeability in hypersensitivity reactions?
A1: Research indicates that Azelastine, a compound containing the this compound moiety, exhibits a suppressive effect on vascular permeability increases during hypersensitivity reactions in guinea pigs. [] Specifically, in a study utilizing the reversed passive Arthus (RPA) reaction model, Azelastine pretreatment significantly reduced the extravasation of Evan's blue dye, a marker for vascular permeability. [] This effect was observed to be independent of antihistamine mechanisms, as traditional antihistamines like triprolidine, chlorpheniramine, and pyrilamine did not demonstrate similar results. [] Interestingly, Azelastine did not affect vascular responses in the tuberculin reaction model, suggesting its mechanism of action is specific to certain types of hypersensitivity reactions. []
Q2: Does the this compound structure within Azelastine play a role in inhibiting histamine release?
A2: While the provided abstracts do not directly address this question, one study demonstrates that Azelastine can inhibit histamine release induced by the calcium ionophore A23187. [] Further research is needed to elucidate whether the this compound moiety specifically contributes to this inhibitory effect. Exploring structure-activity relationships through modifications of this moiety and subsequent evaluation of histamine release inhibition could provide valuable insights.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-Methyl-1-phenyl-1H-benzo[d]imidazole](/img/structure/B72424.png)



